2-Chloro-3-methylquinoxaline

Synthetic Methodology Microwave-Assisted Synthesis Thioether Derivatives

2-Chloro-3-methylquinoxaline (CAS: 32601-86-8) is a critical heterocyclic building block for medicinal chemistry and agrochemical R&D. Its unique 3-methyl substitution pattern enables specific SNAr reactions and cross-couplings, differentiating it from other quinoxaline precursors. Ideal for microwave-assisted thioether library synthesis (15-20% yield improvement) and as a key intermediate in patented quinoxalinyloxy ether herbicides. Secure this ≥97% pure, solid powder now to accelerate your high-throughput screening and IP-driven development programs.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 32601-86-8
Cat. No. B189447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylquinoxaline
CAS32601-86-8
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3
InChIKeyPXDLUYLWPJMGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methylquinoxaline (CAS 32601-86-8) for Research Procurement: Compound Class and Core Characteristics


2-Chloro-3-methylquinoxaline (CAS: 32601-86-8) is a chlorinated quinoxaline derivative with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . It is primarily supplied as a solid powder with a purity of 97% and a melting point of 70-73 °C . The compound is classified as Acute Tox. 3 (Oral) and Eye Dam. 1, requiring appropriate handling . As a foundational building block in heterocyclic chemistry, it serves as a core scaffold for synthesizing a broad spectrum of biologically active derivatives, including antimicrobial, anticancer, and anti-inflammatory agents [1].

2-Chloro-3-methylquinoxaline (CAS 32601-86-8) Procurement: Why Generic Substitution Fails in Synthesis and Discovery


Generic substitution among quinoxaline precursors is not scientifically valid due to the profound impact of subtle substituent changes on both reactivity and biological outcomes. For instance, the presence and position of a methyl group versus a second chlorine atom or a hydrogen atom fundamentally alters the electronic environment of the heterocyclic core, governing its behavior in transition metal-catalyzed cross-couplings [1] and nucleophilic aromatic substitutions (SNAr) [2]. Furthermore, in biological applications, even minor structural variations in the core scaffold can lead to significant changes in pharmacological activity. 2-Chloro-3-methylquinoxaline has been specifically selected as a privileged nucleus for constructing diverse compound libraries precisely because of its unique substitution pattern, which enables specific molecular transformations and imparts distinct biological properties compared to its close analogs like 2,3-dichloroquinoxaline or 2-chloroquinoxaline [3].

2-Chloro-3-methylquinoxaline (CAS 32601-86-8): A Quantitative Evidence Guide for Scientific Selection


Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Thiols

In a 2024 study, 2-chloro-3-methylquinoxaline was directly compared to 2-chloroquinoxaline in an SNAr reaction with thiols under microwave irradiation. The presence of the 3-methyl group on the target compound influences the reaction efficiency. For the synthesis of a specific thioether derivative (compound 1), the reaction with 2-chloro-3-methylquinoxaline under optimized microwave conditions (metal-free, mild base) resulted in an increase in overall yield of 15-20% and a 75% reduction in reaction time compared to conventional heating methods for the same substrate class [1].

Synthetic Methodology Microwave-Assisted Synthesis Thioether Derivatives

Specificity as a Core Scaffold for Antimicrobial Derivative Synthesis

2-Chloro-3-methylquinoxaline is explicitly selected as the 'nucleus' for generating new antimicrobial compounds over other possible quinoxaline starting materials. Researchers have strategically exploited the chlorine at the C2 position for nucleophilic displacement to create ether and thioether-linked derivatives, a route specifically chosen because the methyl group at C3 blocks alternative reactivity pathways and influences the final biological activity of the products. The resulting derivatives, such as 4-(2-methylquinoxalin-3-yloxy)benzamine, have demonstrated antimicrobial activity, confirming the value of this specific substitution pattern [1].

Antimicrobial Drug Discovery Medicinal Chemistry Scaffold Functionalization

Differentiated Antibacterial Activity of Derivatives Synthesized from This Scaffold

In a comprehensive study, 2-chloro-3-methylquinoxaline (3-MCQ) was used alongside 2,3-dichloroquinoxaline (2,3-DCQ) and 2-chloroquinoxaline (2-CQ) to synthesize a panel of 24 derivatives for antibacterial testing. A derivative synthesized from 3-MCQ, specifically a di-substituted compound (compound 13), exhibited an inhibition zone of 12 mm against Bacillus pumilus. This result demonstrates that the 3-methylquinoxaline core can be leveraged to access potent antibacterial agents, with activity levels that are distinct from those obtained from the other two chloroquinoxaline scaffolds in the same study [1].

Antibacterial Agents Bacillus pumilus Structure-Activity Relationship

Role as a Key Intermediate in Patented Herbicidal Compositions

A patent application specifically cites 2-chloro-3-methylquinoxaline (CAS 32601-86-8) as an essential starting material for synthesizing herbicidal quinoxalinyloxy ethers [1]. This industrial application highlights a non-pharmaceutical use case that is not equally accessible from other, non-methylated or differently substituted quinoxaline analogs. The patent's explicit mention underscores the compound's unique and proprietary value in the development of novel herbicides.

Agrochemicals Herbicide Development Quinoxalinyloxy Ethers

2-Chloro-3-methylquinoxaline (CAS 32601-86-8): Primary Research and Industrial Application Scenarios


High-Throughput Synthesis of Thioether-Functionalized Quinoxaline Libraries

Procurement is recommended for medicinal chemistry groups focused on generating diverse compound libraries. As demonstrated by Khatoon et al., 2-chloro-3-methylquinoxaline is an ideal substrate for rapid, microwave-assisted SNAr reactions with thiols, leading to a 15-20% yield improvement and a 75% reduction in reaction time compared to traditional methods [4]. This makes it a superior choice for high-throughput synthesis of thioether derivatives for biological screening.

Development of Targeted Antimicrobial Agents

This compound is the recommended starting material for projects seeking to develop new antibacterial agents against Gram-positive bacteria like *Bacillus pumilus*. Its unique 3-methyl substitution pattern is essential for generating derivatives, such as the one showing a 12 mm inhibition zone, that possess distinct and potent antibacterial activities not observed with derivatives from other chloroquinoxaline scaffolds [4].

Agrochemical Research: Synthesis of Novel Herbicides

Procurement is justified for industrial agrochemical research teams. 2-Chloro-3-methylquinoxaline is specifically identified in patent literature as a critical building block for synthesizing quinoxalinyloxy ether herbicides [4]. This specific and documented use case distinguishes it from other commercially available quinoxalines and provides a direct, IP-relevant rationale for acquisition.

Core Scaffold for Medicinal Chemistry Diversification

For groups synthesizing novel anti-inflammatory, antimalarial, or anticancer agents, 2-chloro-3-methylquinoxaline is a validated and preferred core scaffold. The presence of the C2 chlorine allows for a wide range of nucleophilic substitutions, while the C3 methyl group both directs reactivity and is known to influence the pharmacological profile of the final product, as established in foundational medicinal chemistry literature [4].

Technical Documentation Hub

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